N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
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Overview
Description
This compound is a complex organic molecule with several functional groups, including an oxadiazole ring and a thiophene ring, both of which are common in pharmaceuticals and agrochemicals . The presence of a trifluoromethyl group could potentially enhance the compound’s biological activity due to the unique physicochemical properties of the fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the trifluoromethyl group could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, stability, melting point, and boiling point. The presence of a trifluoromethyl group could potentially affect these properties .Scientific Research Applications
Synthesis and Bioactivity Evaluation
Sulfonamide derivatives, including those with thiophene sulfonamide moieties, have been synthesized and evaluated for their potential biological activities. For example, Fahim and Shalaby (2019) conducted a study on the synthesis, biological evaluation, molecular docking, and density functional theory (DFT) calculations of novel benzenesulfonamide derivatives. Some of these compounds exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment Fahim & Shalaby, 2019.
Antibacterial and Antiviral Activities
Compounds containing the thiophene sulfonamide group have been explored for their antibacterial and antiviral activities. Azab, Youssef, and El‐Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety and evaluated them as antibacterial agents, finding several compounds with high activities. This suggests the potential of thiophene sulfonamide derivatives in developing new antibacterial treatments Azab, Youssef, & El‐Bordany, 2013.
Enzyme Inhibition
Sulfonamide derivatives are also known for their enzyme inhibitory activities, which can be leveraged in drug design and development. Kucukoglu et al. (2016) investigated polymethoxylated-pyrazoline benzene sulfonamides for their inhibitory effects on carbonic anhydrase isoenzymes. The study revealed compounds with superior inhibitory activity compared to the reference compound acetazolamide, indicating the potential of sulfonamide derivatives in enzyme inhibition applications Kucukoglu et al., 2016.
Material Science Applications
In the realm of material science, sulfonamide derivatives, especially those incorporating thiophene units, have been explored for their properties and applications in the development of anion exchange membranes and other materials. Shi et al. (2017) synthesized and characterized poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups, showing promising properties for use in fuel cells and other electrochemical applications Shi et al., 2017.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-methyl-2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S2/c1-13-10-14(2)12-17(11-13)28(3)33(29,30)18-8-9-32-19(18)21-26-20(27-31-21)15-4-6-16(7-5-15)22(23,24)25/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXILZPADOTOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide |
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